1H-Indole-1-acetamide, N-cyclohexyl-2-methyl-
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Overview
Description
1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole ring system, an acetamide group, and a cyclohexyl group, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Acetamide Formation: The acetamide group is introduced by reacting the indole derivative with acetic anhydride or acetyl chloride under basic conditions.
Cyclohexyl Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amides and alcohols.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-acetamide: Another indole derivative with similar structural features but different functional groups.
N-cyclohexyl-2-methyl-1H-indole-3-carboxamide: A compound with a similar cyclohexyl substitution but different acetamide positioning.
Uniqueness: 1H-Indole-1-acetamide, N-cyclohexyl-2-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
163629-07-0 |
---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O/c1-13-11-14-7-5-6-10-16(14)19(13)12-17(20)18-15-8-3-2-4-9-15/h5-7,10-11,15H,2-4,8-9,12H2,1H3,(H,18,20) |
InChI Key |
UKDZROYUHRFZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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